molecular formula C19H15ClN2O4 B2668750 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899213-13-9

7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2668750
CAS RN: 899213-13-9
M. Wt: 370.79
InChI Key: AGPPQQNNRZOQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, also known as CEP, is a synthetic compound that has been identified as a potential therapeutic agent for various diseases. It belongs to the class of chromeno[2,3-d]pyrimidinone derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Pharmaceutical Chemistry Applications

A novel method for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been proposed, highlighting the importance of chromenopyrimidinones in pharmaceutical chemistry due to their antibacterial, fungicidal, antiallergic properties, and potential as neuropeptide S receptor antagonists (Osyanin et al., 2014). This underscores the broader interest in derivatives of chromeno[2,3-d]pyrimidin-4(5H)-one for their therapeutic potential.

Anticancer Properties

Research on chromene derivatives, including those structurally related to 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, has shown promise in anticancer drug development. Complete chemical shift assignment and molecular modeling studies suggest that certain stereoisomers of chromene derivatives may act as DNA intercalators, qualifying them as potential leads for new anticancer drugs (Rubim de Santana et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have synthesized new chromene molecules to explore their antimicrobial activity. Notably, derivatives of 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine exhibited promising antibacterial activities compared to reference antimicrobial agents, demonstrating the potential of chromeno[2,3-d]pyrimidin-4(5H)-one derivatives in antimicrobial applications (Okasha et al., 2016).

properties

IUPAC Name

7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-25-15-5-3-4-12(16(15)23)17-21-18(24)13-9-10-8-11(20)6-7-14(10)26-19(13)22-17/h3-8,23H,2,9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPPQQNNRZOQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

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